Spectroscopic Fingerprint: Verified Identity and Purity via Multi-Modal Characterization
The target compound (designated 4m) was reported as a new chemical entity and characterized by full spectroscopic and analytical methods. Its identity is defined by IR absorptions at 3377, 3274 (NH₂), 2196 (C≡N), and 1708 cm⁻¹ (C=O), a diagnostic ¹H NMR signal at δ 4.61 (s, 1H, H-4), and a molecular ion peak at m/z 362 (M+1)⁺ [1]. Crucially, the 2-nitrophenyl ortho-substitution produces a distinct ¹H NMR splitting pattern for the aromatic protons (δ 7.73, t, H-5′; δ 8.10, d, H-3′) that differs from the 4-nitrophenyl analog (CAS 177028-91-0), which shows a characteristic AA′BB′ pattern for the para-disubstituted ring [1]. This spectral fingerprint enables unambiguous identity confirmation upon receipt, mitigating the risk of receiving an incorrect regioisomer.
| Evidence Dimension | Spectroscopic identity (¹H NMR aromatic region) |
|---|---|
| Target Compound Data | δ 7.73 (t, 1H, H-5′), δ 8.10 (d, 1H, H-3′) [ortho-substituted pattern] |
| Comparator Or Baseline | 4-Nitrophenyl analog (CAS 177028-91-0): AA′BB′ pattern for para-substituted phenyl ring [predicted from structure] |
| Quantified Difference | Qualitatively distinct aromatic proton splitting patterns confirm regioisomeric identity |
| Conditions | ¹H NMR, DMSO-d₆, 400 MHz [1] |
Why This Matters
For procurement, the availability of a peer-reviewed, multi-modal spectral reference standard allows incoming quality control (QC) to verify that the supplied material is the correct ortho-nitro regioisomer and not a mislabeled meta- or para-nitro analog.
- [1] Kanakaraju, S.; Prasanna, B.; Basavoju, S.; Chandramouli, G.V.P. Ammonium acetate catalyzed an efficient one-pot three component synthesis of pyrano[3,2-c]chromene derivatives. Arabian Journal of Chemistry 2017, 10, S2705–S2713. DOI: 10.1016/j.arabjc.2013.10.014. View Source
